N-(2-bromoethyl)ethane-1-sulfonamide
Overview
Description
N-(2-bromoethyl)ethane-1-sulfonamide, commonly known as BES, is an organic compound that is widely used in scientific research. BES is a sulfonamide derivative that has a bromoethyl group attached to the nitrogen atom. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Scientific Research Applications
Catalysis and Synthesis
N-(2-bromoethyl)ethane-1-sulfonamide and its derivatives have been utilized in various catalytic and synthetic processes. For example, it has been used as an efficient catalyst in the synthesis of complex organic compounds. Khazaei et al. (2014) demonstrated the use of an N-bromo sulfonamide reagent in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, highlighting its role in facilitating complex chemical transformations Khazaei, Abbasi, & Moosavi‐Zare, 2014.
Sensor Development
Another significant application is in the development of sensors, particularly for detecting heavy metals. Sheikh et al. (2016) utilized derivatives of N-(2-bromoethyl)ethane-1-sulfonamide in fabricating a highly efficient Co2+ ion sensor. This work underscores the potential of such compounds in environmental monitoring and pollution control Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016.
Surface-Active Agents
Sulfonamide-based compounds, including derivatives of N-(2-bromoethyl)ethane-1-sulfonamide, have been explored for their surface-active properties. Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants and studied their physicochemical properties, contributing to the understanding of surfactant behavior in various applications Yoshimura, Ichinokawa, Kaji, & Esumi, 2006.
Sulfonamide Synthesis
In the field of organic chemistry, N-(2-bromoethyl)ethane-1-sulfonamide derivatives have been used in novel methods for sulfonamide synthesis. Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, using a nanostructured catalyst, which shows the compound's utility in green chemistry Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009.
properties
IUPAC Name |
N-(2-bromoethyl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYWUCWIBPRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)ethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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